molecular formula C26H25NO4 B12308811 3-(3-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

3-(3-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B12308811
M. Wt: 415.5 g/mol
InChI Key: ZHVUZQGSPAPSKT-UHFFFAOYSA-N
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Description

3-(3-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It features a complex structure with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethylbenzaldehyde and fluorenylmethanol.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.

    Fmoc Protection: The intermediate is then reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc protecting group.

    Final Product Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(3-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Fmoc group protects the amino group during reactions, allowing for selective modifications. The compound may influence various biochemical pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-(3-ethylphenyl)-2-amino propanoic acid: Lacks the Fmoc protecting group, making it more reactive.

    2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid: Similar structure but without the 3-ethylphenyl group.

Uniqueness

3-(3-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is unique due to the presence of both the 3-ethylphenyl group and the Fmoc protecting group. This combination allows for specific interactions and reactions that are not possible with simpler compounds.

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

3-(3-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H25NO4/c1-2-17-8-7-9-18(14-17)15-24(25(28)29)27-26(30)31-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)

InChI Key

ZHVUZQGSPAPSKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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